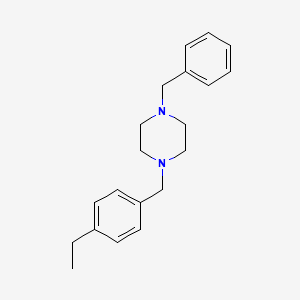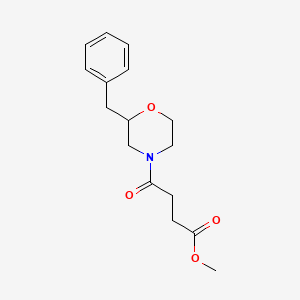![molecular formula C19H27N3O3S B6111947 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)
2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane involves the inhibition of the cyclooxygenase enzymes that are responsible for the production of inflammatory mediators. It also acts on the GABA receptors in the brain, leading to the suppression of seizures and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane include the reduction of inflammation, pain, and seizures. It has also been found to have a neuroprotective effect, preventing the damage to brain cells caused by various neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can pose a challenge in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane. These include:
1. Further exploration of its anti-inflammatory and analgesic properties for the development of new drugs.
2. Investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
3. Study of its mechanism of action on the GABA receptors to develop more selective and potent drugs.
4. Evaluation of its efficacy in the treatment of epilepsy and other seizure disorders.
5. Development of new synthesis methods to improve the yield and purity of the compound.
In conclusion, 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a candidate for the development of new drugs. Further research is needed to explore its full potential and overcome its limitations.
Synthesemethoden
The synthesis method of 2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane involves the reaction of 2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole-5-carbaldehyde with ethylene oxide in the presence of a catalyst. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]oxazinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-2-26(23,24)19-20-15-18(16-21-12-6-7-14-25-21)22(19)13-8-11-17-9-4-3-5-10-17/h3-5,9-10,15H,2,6-8,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRMMPNZSKIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6111870.png)
![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
![5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6111887.png)
![2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111893.png)

![2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6111912.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6111928.png)
![2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6111935.png)
![2-cyclopropyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6111960.png)


![2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}phenyl dimethylcarbamate](/img/structure/B6111971.png)
